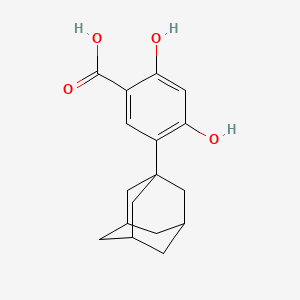

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Descripción

Contextualization within Adamantane (B196018) and Benzoic Acid Chemistry

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery in petroleum in 1933. wikipedia.org Its rigid, stress-free cage-like structure and high lipophilicity have made it a valuable building block in medicinal chemistry and materials science. acs.orgnih.gov The introduction of an adamantane moiety into a molecule can significantly enhance its pharmacokinetic properties, such as absorption and distribution, by increasing its lipophilicity. nih.govsciforum.net The first adamantane derivative to be used as a drug was amantadine (B194251), initially as an antiviral agent and later for treating Parkinson's disease. wikipedia.org This success spurred the development of numerous other adamantane-containing drugs, including rimantadine (B1662185), memantine, and vildagliptin. wikipedia.org

On the other hand, benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications. Dihydroxybenzoic acids (DHBAs) are a class of phenolic acids with six main isomers, each exhibiting distinct chemical and biological properties. wikipedia.org 2,4-Dihydroxybenzoic acid, also known as β-resorcylic acid, is a known degradation product of certain natural compounds and has been studied for its chemical reactivity and potential biological activities. selleckchem.com The hydroxyl and carboxylic acid groups on the benzene (B151609) ring provide multiple sites for chemical modification and potential interactions with biological targets. drugbank.com

Structural Features and Chemical Significance of the Adamantyl-Dihydroxybenzoic Acid Hybrid

The chemical structure of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid combines the key features of both its parent molecules. The adamantyl group, attached at the 5-position of the benzoic acid ring, introduces a bulky, three-dimensional, and highly lipophilic domain. This is in contrast to the planar, polar, and functionalized dihydroxybenzoic acid core.

Key Structural Features:

Adamantyl Moiety: A rigid, cage-like hydrocarbon structure providing significant steric bulk and lipophilicity.

Dihydroxybenzoic Acid Core: An aromatic ring substituted with two hydroxyl groups and a carboxylic acid group, offering sites for hydrogen bonding and potential coordination with metal ions.

The chemical significance of this hybrid structure lies in the potential for synergistic or novel properties arising from the combination of these distinct fragments. The lipophilic adamantyl group could influence the solubility and transport properties of the molecule, while the dihydroxybenzoic acid portion provides functionality for further chemical transformations or biological interactions.

Historical Overview of Related Compound Classes in Academic Research

The academic interest in adamantane derivatives took off following the successful clinical application of amantadine in the 1960s. nih.gov Research has since expanded to explore their use as antivirals, antidiabetics, and agents targeting the central nervous system. wikipedia.orgnih.gov The rigid nature of the adamantane cage has also been exploited in the design of enzyme inhibitors and as a scaffold in supramolecular chemistry. acs.org

Dihydroxybenzoic acid isomers have a long history in chemical research, with studies focusing on their synthesis, reactivity, and natural occurrence. d-nb.infonih.gov For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid) are well-known natural products with antioxidant properties. d-nb.inforesearchgate.net Research into DHBAs has explored their potential in various applications, including as dissociators of amyloid-β oligomers, which is relevant to Alzheimer's disease research. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons:

Novelty of the Hybrid Structure: The combination of an adamantyl group with a 2,4-dihydroxybenzoic acid core represents a novel chemical entity with unexplored properties.

Potential for Unique Physicochemical Properties: The interplay between the lipophilic adamantane and the hydrophilic dihydroxybenzoic acid moiety could result in interesting solubility, aggregation, and electronic characteristics.

Exploration of Structure-Activity Relationships: Systematic study of this molecule can contribute to a deeper understanding of how the adamantyl group modifies the properties of functionalized aromatic systems.

Foundation for Future Applications: A thorough characterization of its synthesis, structure, and fundamental properties is a prerequisite for any future exploration of its potential applications in medicinal chemistry, materials science, or other fields.

While direct research on this compound is limited, the extensive knowledge base of its constituent parts provides a strong foundation for its synthesis and characterization. The following table summarizes the key properties of the parent compounds.

| Property | Adamantane | 2,4-Dihydroxybenzoic Acid |

| Formula | C10H16 | C7H6O4 |

| Molar Mass | 136.23 g/mol | 154.12 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Key Features | Rigid, lipophilic, cage-like | Aromatic, polar, functional groups |

| Primary Area of Application | Medicinal Chemistry, Materials Science | Organic Synthesis, Chemical Reagents |

The synthesis of this compound would likely involve the functionalization of either adamantane or 2,4-dihydroxybenzoic acid, followed by a coupling reaction. For instance, Friedel-Crafts alkylation of 2,4-dihydroxybenzoic acid with an activated adamantane derivative could be a potential synthetic route.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(1-adamantyl)-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPOEUQYCKODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1 Adamantyl 2,4 Dihydroxybenzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetically, the target molecule can be disconnected at the C-C bond between the adamantyl group and the benzene (B151609) ring. This points to two primary precursors: a 2,4-dihydroxybenzoic acid scaffold and a source for the 1-adamantyl cation or its synthetic equivalent. The synthesis of the 2,4-dihydroxybenzoic acid moiety itself typically starts from the commercially available resorcinol (B1680541) (1,3-dihydroxybenzene).

Synthesis of 2,4-Dihydroxybenzoic Acid Scaffolds

The creation of the 2,4-dihydroxybenzoic acid (β-resorcylic acid) structure is a critical step, with the Kolbe-Schmitt reaction being the most historically significant and widely used method.

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide, typically under pressure and elevated temperature. For the synthesis of 2,4-dihydroxybenzoic acid, resorcinol is the starting material. researchgate.net While the reaction works with more reactive phenols like resorcinol under atmospheric pressure, industrial processes often use high-pressure CO2. researchgate.netsciencemadness.org The choice of alkali metal cation is crucial; potassium salts (e.g., KHCO3 or K2CO3) are generally favored over sodium salts as they tend to yield higher amounts of the desired 2,4-isomer over the 2,6-isomer. sciencemadness.orgchemicalforums.comgoogle.com

The reaction is typically performed by heating an aqueous solution of resorcinol and potassium bicarbonate, followed by acidification to precipitate the product. sciencemadness.org Variations of this method have been developed to improve yield and reaction conditions, such as using ultrasonication, microwave assistance, or performing the reaction in supercritical CO2. researchgate.net A solid-phase variation, known as the Marasse reaction, involves heating resorcinol with potassium carbonate in a carbon dioxide atmosphere. google.com

| Starting Material | Reagents | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Resorcinol | KHCO3, H2O, HCl | Heated at 95°C for 1.5h, then reflux for 1h | Yields 2,4-dihydroxybenzoic acid. Longer heating can lead to rearrangement to the 2,6-isomer. | sciencemadness.org |

| Resorcinol | NaHCO3, H2O, HCl | Heated at 95-100°C for 2h, then 130°C for 15 min | Demonstrates the use of sodium bicarbonate, though potassium salts are often preferred for better regioselectivity. | youtube.com |

| Resorcinol | Mixture of sodium and potassium bicarbonates/carbonates | Solid-phase reaction in a solids mixer under CO2 atmosphere, 80-140°C | Using a mixture of sodium and potassium salts in solid-phase carboxylation provides an efficient process. | google.com |

| Resorcinol | Aqueous KOH, CO2 | Ultrasonication under mild conditions | An alternative approach to traditional heating methods, aiming to overcome some drawbacks of the standard Kolbe-Schmitt reaction. | researchgate.net |

While the Kolbe-Schmitt reaction is dominant, other methods can produce substituted dihydroxybenzoic acid moieties. For instance, halogenated derivatives can be synthesized, which may serve as precursors for further functionalization. An example is the synthesis of 2,4-dihydroxy-5-bromobenzoic acid, which is prepared by the bromination of 2,4-dihydroxybenzoic acid in glacial acetic acid. orgsyn.org Such halogenated intermediates are particularly relevant for introducing substituents via modern cross-coupling reactions.

Another approach involves enzymatic or biocatalytic carboxylation, which can offer high selectivity under mild conditions. guidechem.com Furthermore, methods utilizing supercritical carbon dioxide with sodium alkoxide precursors have been developed to enhance efficiency and simplify the process. google.com

Introduction of the 1-Adamantyl Moiety

The bulky and lipophilic 1-adamantyl group is typically introduced onto the aromatic ring via an electrophilic aromatic substitution, most commonly a Friedel-Crafts alkylation.

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds to aromatic rings. nih.gov To synthesize 5-(1-adamantyl)-2,4-dihydroxybenzoic acid, the adamantyl group is attached to the C5 position of the 2,4-dihydroxybenzoic acid ring. This position is activated by the two hydroxyl groups at the ortho and para positions. The reaction typically employs an adamantyl source, such as 1-bromoadamantane (B121549) or 1-adamantanol (B105290), and a catalyst. rsc.orgnycu.edu.tw

Strong Brønsted acids (like H2SO4) or Lewis acids are commonly used as catalysts. nih.govuclouvain.be The reaction of 1-adamantanol with aromatic compounds like toluene (B28343) has been shown to proceed efficiently using an immobilized acid catalyst, suggesting a pathway for greener synthesis. nycu.edu.tw The alkylation can also be performed on resorcinol first, followed by carboxylation, though this may lead to different selectivity outcomes. uclouvain.be

| Aromatic Substrate | Adamantyl Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzene, Biphenyl, Terphenyl | 1-Bromoadamantane | Friedel-Crafts reaction | Adamantane-based microporous polymers | rsc.org |

| Toluene | 1-Adamantanol | Immobilized acid catalyst (HO-SAS), 120°C, flow reaction | 1-Tolyladamantane | nycu.edu.tw |

| Resorcinol | Methyl-tert-butylether (as tert-butyl source) | Immobilized Keggin phosphotungstic acid | 4-tert-butylresorcinol | uclouvain.be |

Modern synthetic chemistry offers alternatives to classical Friedel-Crafts reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, have become powerful tools for C-C bond formation due to their mild conditions and functional group tolerance. nobelprize.org

This strategy would involve coupling an adamantyl-organometallic reagent (e.g., adamantylboronic acid or adamantylzinc) with a halogenated 2,4-dihydroxybenzoic acid derivative, such as 5-bromo-2,4-dihydroxybenzoic acid. orgsyn.org The mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the adamantyl-organometallic species, and finally reductive elimination to form the desired product and regenerate the catalyst. nobelprize.org While specific examples for coupling adamantyl groups to 2,4-dihydroxybenzoic acid are not prevalent in the initial search results, the general applicability of palladium-catalyzed cross-coupling to phenols and aryl halides is well-established, suggesting its feasibility for this transformation. rsc.orgtnstate.eduscirp.org

Direct Synthesis Protocols for this compound

The direct synthesis of this compound predominantly involves the Friedel-Crafts alkylation of a benzoic acid precursor with an adamantane (B196018) moiety. This electrophilic aromatic substitution reaction is a cornerstone in attaching the bulky adamantyl group to the aromatic ring.

Reaction of Benzoic Acid Precursors with 1-Adamantanol in Acidic Media

A primary method for the synthesis of this compound involves the reaction of 2,4-dihydroxybenzoic acid with 1-adamantanol in an acidic medium. A notable example of this is a patented process where the reaction is carried out in acetic acid. This method has been reported to yield the desired product in the range of 80-85% after a reaction time of at least five hours. eurekaselect.com The acidic environment facilitates the formation of the adamantyl carbocation from 1-adamantanol, which then acts as the electrophile in the substitution reaction with the electron-rich 2,4-dihydroxybenzoic acid ring.

Optimized Reaction Conditions and Yield Enhancement

While specific optimization studies for the synthesis of this compound are not extensively detailed in the public domain, general principles of Friedel-Crafts alkylation of phenols can be applied to enhance reaction efficiency and yield. Key parameters that can be optimized include the choice of catalyst, reaction temperature, molar ratio of reactants, and solvent.

Catalyst Selection and Loading: The nature and amount of the acid catalyst are crucial. Strong Brønsted acids like sulfuric acid or superacids, and Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ are commonly employed in Friedel-Crafts reactions. nih.govresearchgate.net The catalyst loading can significantly impact the reaction rate and selectivity; for instance, increasing the catalyst concentration may favor C-acylation over O-acylation in phenols. stackexchange.com For the adamantylation of phenols, solid acid catalysts like cross-linked polystyrene resin sulfonic acid (Amberlyst) have shown high activity and regioselectivity. researchgate.net

Reaction Temperature: Temperature plays a critical role in reaction kinetics and product distribution. For many Friedel-Crafts alkylations of phenols, there is an optimal temperature range to maximize the yield of the desired product while minimizing side reactions. For instance, in some phenol (B47542) alkylations, lower temperatures have been found to be detrimental to the yield. researchgate.net Conversely, excessively high temperatures can lead to decomposition or the formation of undesired isomers. mdpi.comresearchgate.net The temperature dependence of adamantylation has been investigated to optimize the formation of para-substituted products in high yield and excellent selectivity. researchgate.net

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the benzoic acid precursor to the adamantylating agent, is another key factor. An excess of one reactant may be used to drive the reaction to completion. In the adamantylation of pyrene (B120774), for example, the molar ratio of pyrene to the adamantyl compound was a determining factor in the selective synthesis of mono- or di-adamantylated products. nih.gov

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity by affecting the stability of the carbocation intermediate and the solubility of the reactants. quora.com Solvents ranging from non-polar hydrocarbons to more polar options like nitrobenzene (B124822) or carbon disulfide are used in Friedel-Crafts reactions. In some cases, the solvent can also act as a co-catalyst. quora.com The polarity of the solvent can significantly modulate the strength of the interactions driving the reaction. researchgate.net

Interactive Data Table: Potential Optimization Parameters for the Synthesis of this compound

| Parameter | Potential Variation | Expected Outcome on Yield/Selectivity |

| Catalyst | Brønsted Acids (H₂SO₄, TfOH), Lewis Acids (AlCl₃, FeCl₃, ZnCl₂), Solid Acids (Amberlyst) | Different catalysts will exhibit varying activities and selectivities. Solid acids may offer easier separation and recyclability. |

| Temperature | Range from room temperature to reflux | An optimal temperature exists to maximize yield and minimize by-products. |

| Molar Ratio | Varying ratios of 2,4-dihydroxybenzoic acid to 1-adamantanol | Can influence the degree of substitution and drive the reaction towards the desired product. |

| Solvent | Acetic acid, Dichloromethane, Nitrobenzene, or solvent-free | Solvent polarity can affect the stability of the adamantyl carbocation and influence reaction rates. |

Green Chemistry Approaches in Synthetic Design

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of adamantane derivatives.

Solvent-Free or Low-Solvent Methodologies

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which reduce waste and the use of hazardous substances. Mechanochemistry, utilizing techniques like ball milling, has emerged as a promising solvent-free approach for various organic reactions, including Friedel-Crafts acylations. researchgate.netacs.orgirb.hrwhiterose.ac.uk This technique involves the use of mechanical force to induce chemical reactions in the solid state. mdpi.comyoutube.com High-temperature ball milling has been successfully employed for the synthesis of adamantane ethers, demonstrating that mechanochemistry can be applied to reactions requiring higher activation energies. acs.orgirb.hr Although not yet specifically reported for the synthesis of this compound, mechanochemical Friedel-Crafts alkylation represents a viable and sustainable alternative to traditional solvent-based methods.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govbeilstein-journals.org It has been successfully applied to the synthesis of various adamantyl-substituted heterocyclic compounds. nih.gov The application of microwave irradiation to the adamantylation of 2,4-dihydroxybenzoic acid could potentially lead to a more efficient and environmentally benign process.

Catalyst Development for Enhanced Sustainability

The development of recyclable and reusable catalysts is a key aspect of green chemistry. In the context of Friedel-Crafts adamantylation, several sustainable catalyst systems have been explored.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and sulfonic acid resins, offer significant advantages over traditional homogeneous Lewis and Brønsted acids. eurekaselect.comresearchgate.net They are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused multiple times. researchgate.net For example, an ion-exchange sulfonic acid resin has been shown to be an effective and recyclable catalyst for the adamantylation of substituted phenols. researchgate.net

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts in organic reactions. mdpi.commdpi.com Acidic ionic liquids have been investigated as recyclable catalysts for the alkylation of phenols, showing potential for high conversion and selectivity. researchgate.netnih.gov Their negligible vapor pressure and thermal stability make them attractive green alternatives to volatile organic solvents.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties.

A DFT study of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the orientation of the bulky adamantyl group relative to the planar dihydroxybenzoic acid moiety and the conformation of the carboxylic acid group.

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters from DFT Calculations

This table is a representation of the type of data that would be generated from a DFT geometry optimization study. Actual values would require a specific computational study to be performed.

| Parameter | Predicted Value |

| C-C bond length (benzoic ring) | ~1.39 - 1.41 Å |

| C-C bond length (adamantyl) | ~1.54 Å |

| C-O bond length (hydroxyl) | ~1.36 Å |

| C=O bond length (carboxyl) | ~1.21 Å |

| O-H bond length (hydroxyl) | ~0.96 Å |

| Dihedral angle (adamantyl-ring) | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would predict its reactivity profile. The presence of electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring, along with the bulky, non-polar adamantyl group, would influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich dihydroxybenzoic acid ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies

This table illustrates the kind of data obtained from an FMO analysis. Specific values are dependent on the level of theory and basis set used in the calculation.

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations would predict the chemical shifts for each unique proton and carbon atom in this compound. This is particularly useful for assigning the complex signals expected from the adamantyl and dihydroxybenzoic acid moieties.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For the target molecule, this would help in identifying characteristic vibrational bands, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic and adamantyl structures.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the aromatic system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The adamantyl group's bulkiness and the potential for intramolecular hydrogen bonding in the dihydroxybenzoic acid portion suggest that this compound could adopt several conformations. MD simulations can explore the conformational landscape of the molecule in a solution, revealing the most stable conformers and the energy barriers between them. These simulations would track the rotational freedom around the single bond connecting the adamantyl group to the benzene ring and the orientation of the hydroxyl and carboxylic acid groups. Studies on similar dihydroxybenzoic acids have shown that intramolecular hydrogen bonding significantly influences their behavior in solution. nih.gov

The solvent environment can have a profound impact on the structure and behavior of a solute molecule. nih.gov MD simulations are an excellent tool for studying these solvent effects. By simulating this compound in different solvents (e.g., water, ethanol, DMSO), one can investigate how solvent molecules interact with the solute.

Key aspects to be studied would include the formation of hydrogen bonds between the solute's hydroxyl and carboxylic acid groups and the solvent molecules. The simulations would also reveal how the hydrophobic adamantyl group influences the structuring of solvent molecules around it. This information is crucial for understanding the solubility and aggregation behavior of the compound. For instance, in aqueous solutions, the hydrophobic adamantyl group would likely be surrounded by a structured cage of water molecules. researchgate.net

Molecular Docking and Binding Site Predictions (Non-Clinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In the absence of specific experimental studies on this compound, mechanistic insights can be inferred by modeling its interaction with relevant biological targets. The unique structure of this compound, featuring a bulky, hydrophobic adamantyl group and a phenolic acid moiety, suggests several potential interaction modes.

For instance, molecular docking studies on other adamantane (B196018) derivatives have revealed the significance of the adamantyl cage in establishing hydrophobic interactions within the active sites of enzymes. nih.govresearchgate.net A study on adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors highlighted that the adamantane group contributes to the binding affinity through hydrophobic interactions. nih.gov Similarly, research on adamantyl derivatives as cholinesterase inhibitors has shown that hydrophobic interactions between the adamantane moiety and surrounding residues in the enzyme's active site play a predominant role. nih.govresearchgate.net

The dihydroxybenzoic acid portion of the molecule is also crucial for interaction. The carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in an enzyme's active site. nih.gov For example, in a study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, the carboxylate group was observed to form a bidentate salt bridge with an arginine residue, while the hydroxyl group formed a hydrogen bond with a valine residue. nih.gov

A hypothetical docking study of this compound into an enzyme active site would likely show the adamantyl group occupying a hydrophobic pocket, while the 2,4-dihydroxybenzoic acid moiety forms hydrogen bonds and potentially metal-coordinating interactions, for instance, with the copper ions in the active site of tyrosinase. nih.govnih.gov

Table 1: Hypothetical Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Example) |

| Adamantyl | Hydrophobic | Leucine, Valine, Isoleucine, Phenylalanine |

| Carboxylic Acid | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Serine, Tyrosine |

| 2-Hydroxyl | Hydrogen Bonding | Aspartate, Glutamate, Histidine |

| 4-Hydroxyl | Hydrogen Bonding | Aspartate, Glutamate, Histidine |

Binding affinity estimation is a quantitative prediction of the strength of the non-covalent interaction between a ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate a more stable complex and higher affinity.

Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a common target for inhibitors intended for the treatment of hyperpigmentation. nih.gov Phenolic compounds are a well-known class of tyrosinase inhibitors, primarily due to their ability to chelate the copper ions in the enzyme's active site. nih.govmdpi.com The 2,4-dihydroxybenzoic acid scaffold of the subject molecule suggests it could be a potential tyrosinase inhibitor.

While no direct binding affinity data for this compound with tyrosinase is available, studies on other phenolic compounds can provide a comparative context. For example, flavonoids such as baicalein (B1667712) have been shown to form hydrogen bonds with residues like Met280 and pi-pi interactions with His85 and Phe264 in the tyrosinase active site. saudijournals.com The binding affinities for a series of flavonoids against tyrosinase have been reported with docking scores ranging from -5.301 to -9.346 kcal/mol. nih.gov

Table 2: Estimated Binding Affinities of Structurally Related Compounds to Tyrosinase

| Compound | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |

| 7,8,4'-trihydroxyflavone | Not specified | 9.50 ± 0.40 µM | saudijournals.com |

| Cyanidin-3-O-glucoside | -9.346 | Not specified | nih.gov |

| (-/+)-catechin | Not specified | Not specified | nih.gov |

| Kojic Acid (reference) | -5.795 | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for adamantane derivatives would involve compiling a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). For each compound, a set of molecular descriptors would be calculated, which are numerical representations of various chemical properties.

Several studies have successfully applied QSAR modeling to adamantane derivatives. For instance, a fragment-based QSAR (FB-QSAR) algorithm was used to analyze a dataset of 34 adamantane-based M2 channel inhibitors for influenza A, providing insights for designing more effective antiviral drugs. nih.gov Another study developed 3D-QSAR models for P-gp inhibiting adamantyl derivatives, which could be useful in overcoming multidrug resistance in cancer. researchgate.net

A hypothetical QSAR model for tyrosinase inhibition by a series of 5-substituted-2,4-dihydroxybenzoic acids could be developed to understand the influence of the substituent at the 5-position. Such a model could help in designing new derivatives with improved inhibitory potency.

A key outcome of QSAR modeling is the identification of structural descriptors that have the most significant impact on biological activity. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular weight, number of atoms, and connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).

In the context of this compound, the adamantyl group would significantly contribute to descriptors related to hydrophobicity and steric bulk. The dihydroxybenzoic acid moiety would influence electronic and hydrogen-bonding descriptors. A QSAR study on amino acid analogues of amantadine (B194251) and rimantadine (B1662185) as influenza virus inhibitors highlighted the importance of both steric and electrostatic fields in determining antiviral activity. mdpi.com

Table 3: Key Structural Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Steric | Molecular Volume, Molar Refractivity | The bulky adamantyl group can influence binding by fitting into specific hydrophobic pockets. |

| Hydrophobic | LogP | The high lipophilicity of the adamantyl group can enhance membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment, Partial Charges | The hydroxyl and carboxyl groups create a specific electronic profile that can be crucial for electrostatic and hydrogen-bonding interactions. |

| Topological | Wiener Index, Kier & Hall Indices | These descriptors relate to the overall shape and branching of the molecule, which can affect its ability to bind to a receptor. |

Chemical Reactivity and Derivatization Strategies

Modifications at the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that readily undergoes reactions common to its class, including esterification, amide bond formation, and reduction.

Esterification Reactions and Ester Derivative Synthesis

The carboxyl group of 5-(1-adamantyl)-2,4-dihydroxybenzoic acid can be converted to its corresponding esters through various established methods. Standard acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. For instance, reaction with methanol (B129727) under these conditions would yield methyl 5-(1-adamantyl)-2,4-dihydroxybenzoate.

Alternative methods that proceed under milder conditions can also be employed. These include reaction with alkyl halides in the presence of a base or using coupling agents to facilitate the reaction with alcohols. The synthesis of related polyhydroxybenzoate esters, such as methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), is achieved by reacting the parent acid with methanol in the presence of sulfuric acid. ekb.eg This analogous reaction suggests a straightforward pathway for the esterification of the title compound. While direct studies on this compound are not prevalent, the principles of esterification are well-established for structurally similar molecules.

Table 1: Representative Esterification Reactions for Hydroxybenzoic Acids

| Parent Acid | Reagents | Product | Reference |

|---|---|---|---|

| 3,4,5-Trihydroxybenzoic acid | Methanol, Sulfuric acid | Methyl 3,4,5-trihydroxybenzoate | ekb.eg |

| Adamantane-1-carboxylic acid | Methanol | Methyl adamantane-1-carboxylate | biointerfaceresearch.com |

This table presents analogous reactions, as specific examples for this compound are not detailed in the searched literature.

Amide Formation and Benzamide (B126) Derivatives

The synthesis of benzamide derivatives from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an intermediate acyl chloride, which then readily reacts with an amine.

Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate direct amide bond formation under milder conditions. sciforum.net This method is widely used for its efficiency and broad functional group tolerance. For example, the reaction of a dienoic acid with 1-aminoadamantane in the presence of EDC and DMAP has been shown to produce the corresponding N-(adamantan-1-yl) amide in high yield. sciforum.net This demonstrates the feasibility of incorporating the adamantyl moiety into amide structures. A complex derivative, 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide, has also been synthesized, highlighting the chemical accessibility of such benzamides. nih.govscispace.com

Table 2: Reagents for Amide Bond Formation

| Coupling Method | Reagents | Notes | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine | Standard, robust method | General Knowledge |

| Carbodiimide Coupling | EDC, DMAP, Amine | Mild conditions, high yield | sciforum.net |

This table provides general methodologies applicable to the formation of benzamide derivatives from the title compound.

Reduction to Alcohols and Subsequent Transformations

The carboxyl group can be reduced to a primary alcohol, yielding (5-(1-adamantyl)-2,4-dihydroxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids directly. The reaction is usually performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

An alternative, milder approach involves a two-step process: first, the carboxylic acid is converted to its methyl ester, which is then reduced to the alcohol using a reagent like diborane. chemicalbook.com This method can offer better selectivity in the presence of other reducible functional groups. Once formed, the resulting benzylic alcohol, (5-(1-adamantyl)-2,4-dihydroxyphenyl)methanol, can undergo further transformations, such as oxidation back to the aldehyde or carboxylic acid, or conversion to ethers or esters at the benzylic position.

Functionalization of the Hydroxyl Groups

The two phenolic hydroxyl groups on the benzene (B151609) ring offer additional sites for derivatization. Their relative positions (ortho and para to the carboxyl group) influence their reactivity, allowing for potential regioselective modifications.

Etherification and Acetylation Reactions

Ether derivatives can be synthesized via the Williamson ether synthesis, which involves deprotonating the phenolic hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form phenoxides, followed by reaction with an alkyl halide. The choice of base and reaction conditions can influence whether mono- or di-etherification occurs.

Acetylation of the hydroxyl groups to form acetate (B1210297) esters is readily achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.gov This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, or a strong acid. Acetylation can serve as a method to protect the hydroxyl groups during other chemical transformations. For example, in related adamantyl derivatives, the formation of thiazolone compounds proceeds by reacting 1-(adamantan-1-yl)thiourea with 2-bromo esters, showcasing the reactivity of ester functionalities in building more complex adamantane-containing heterocycles. nih.gov

Regioselective Derivatization of Phenolic Hydroxyls

The electronic environment of the two hydroxyl groups in this compound is different, which can be exploited for regioselective derivatization. The hydroxyl group at the C-4 position (para to the carboxyl group) is generally more acidic and sterically more accessible than the hydroxyl group at the C-2 position (ortho to the carboxyl group). The C-2 hydroxyl group is involved in intramolecular hydrogen bonding with the carboxyl group, which reduces its nucleophilicity.

This difference in reactivity allows for the selective functionalization of the C-4 hydroxyl group under carefully controlled conditions. For instance, regioselective alkylation of analogous compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has been achieved at the 4-position using mild bases like cesium bicarbonate (CsHCO₃) with alkyl halides in acetonitrile. This method yields the 4-alkoxy product with high selectivity and minimal formation of the di-alkylated product. This principle is directly applicable to achieving regioselective etherification of this compound.

Table 3: Factors Influencing Regioselectivity of Hydroxyl Group Derivatization

| Factor | Effect on C-4 Hydroxyl | Effect on C-2 Hydroxyl | Outcome |

|---|---|---|---|

| Acidity | More acidic | Less acidic | Preferential deprotonation at C-4 with mild base |

| Steric Hindrance | Less hindered | More hindered by adjacent groups | Reagents preferentially attack C-4 |

| Hydrogen Bonding | Not involved | Forms intramolecular H-bond with carboxyl group | Reduced nucleophilicity and availability for reaction |

Adamantane (B196018) Moiety Functionalization

The adamantane scaffold is a rigid, bulky, and lipophilic three-dimensional structure that offers unique opportunities for chemical modification. wikipedia.orgnih.gov Functionalization can occur at either the tertiary bridgehead positions or the secondary bridge methylene (B1212753) positions. mdpi.com

Bridgehead and Bridge Methylene Substitutions

The adamantane cage possesses two types of carbon-hydrogen bonds: those at the four bridgehead (tertiary) positions and those at the six bridge methylene (secondary) positions. mdpi.com The bridgehead C-H bonds are generally more reactive towards radical and cationic reactions due to the stability of the resulting tertiary carbocation or radical intermediates. wikipedia.org

Most reactions on an unsubstituted adamantane core occur preferentially at the bridgehead carbons. wikipedia.org For instance, direct bromination of adamantane with molecular bromine typically yields 1-bromoadamantane (B121549). wikipedia.org The use of Lewis acid catalysts can promote multiple substitutions at the available bridgehead positions. wikipedia.org Similarly, methylation protocols using reagents like AlCl₃ and tetramethylsilane (B1202638) have been developed for the exhaustive methylation of all available bridgehead sites. researchgate.net

Functionalization of the methylene bridge positions is more challenging and often requires indirect methods or the construction of the adamantane skeleton from already substituted precursors. mdpi.com However, some reactions can be directed to these secondary carbons. For example, adamantane reacts with concentrated sulfuric acid to produce adamantanone, introducing a carbonyl group at a bridge position, which then serves as a handle for further derivatization. wikipedia.org

In the context of this compound, one bridgehead position is already occupied by the dihydroxybenzoic acid group. The remaining three bridgehead positions and six bridge methylene positions are available for further functionalization, offering pathways to novel derivatives with modified steric and lipophilic properties.

Table 1: Comparison of Adamantane Substitution Sites

| Feature | Bridgehead Positions (C-H) | Bridge Methylene Positions (CH₂) |

|---|---|---|

| Number | 4 (3 available in the target molecule) | 6 |

| Carbon Type | Tertiary (methine) | Secondary |

| Reactivity | Higher reactivity towards electrophiles and radicals | Lower reactivity |

| Intermediate Stability | Forms a more stable tertiary carbocation/radical | Forms a less stable secondary carbocation/radical |

| Typical Reactions | Halogenation, Friedel-Crafts alkylation, oxidation | Oxidation to adamantanone |

Cycloaddition Reactions Involving Adamantane Derivatives

While the saturated adamantane cage itself does not participate in cycloaddition reactions, derivatives containing unsaturated functionalities can readily undergo such transformations. By first introducing a double bond or a thiocarbonyl group onto the adamantane moiety of this compound, a range of cycloaddition strategies become accessible.

For example, adamantanethione, which can be synthesized from adamantanone, is known to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienes. acs.org It can also react with α,β-unsaturated carbonyl compounds to afford spiro-thiacyclohexene derivatives. rsc.org

Furthermore, other adamantane derivatives can be involved in 1,3-dipolar cycloadditions. The reaction of nitrones with unsaturated adamantane precursors can lead to the formation of novel heterocyclic systems attached to the adamantane core. nih.gov These reactions provide powerful tools for constructing complex, polycyclic architectures based on the this compound framework.

Electrophilic Aromatic Substitutions on the Benzoic Acid Ring

The benzoic acid ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strongly electron-donating hydroxyl (-OH) groups. The carboxylic acid (-COOH) group is a deactivating, meta-directing group, while the bulky adamantyl group is a weak activating group that directs ortho and para. The interplay of these substituents governs the regioselectivity of further substitutions.

Halogenation, Nitration, and Sulfonation

The positions on the aromatic ring are numbered relative to the carboxylic acid group (C1). The existing substituents are at C2 (-OH), C4 (-OH), and C5 (-adamantyl). The available positions for substitution are C3 and C6.

Directing Effects: The two hydroxyl groups are strong activators and ortho-, para-directors. libretexts.org The -OH at C2 directs towards C1 (blocked), C3, and C5 (blocked). The -OH at C4 directs towards C3 and C5 (blocked). Therefore, both hydroxyl groups strongly direct an incoming electrophile to the C3 position. The adamantyl group at C5 directs ortho to C4 (blocked) and C6. The deactivating -COOH group at C1 directs meta to C3 and C5 (blocked).

Halogenation: Reaction with reagents like Br₂ in a polar solvent would likely lead to rapid and selective monobromination at the C3 position. Nitration: Nitration using dilute nitric acid would be expected to yield the 3-nitro derivative. Harsher conditions might lead to oxidation of the activated ring. Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group, likely at the C3 position.

Control of Regioselectivity for New Derivatives

Controlling regioselectivity to achieve substitution at positions other than C3 would be challenging due to the powerful directing influence of the existing hydroxyl groups. However, certain strategies can be employed to influence the outcome.

Steric Hindrance: The bulky adamantyl group at C5 provides significant steric hindrance at the C6 position. This steric effect reinforces the electronic preference for substitution at the less hindered C3 position. To achieve substitution at C6, a reaction might require forcing conditions or a different synthetic route altogether.

Protecting Groups: The hydroxyl groups could be temporarily converted into less activating protecting groups (e.g., esters or ethers). This would dampen their strong directing effect and could potentially allow for substitution at the C6 position, directed by the adamantyl group. Subsequent deprotection would regenerate the hydroxyls.

Catalyst Choice: In some EAS reactions, the choice of catalyst can influence regioselectivity. Shape-selective catalysts, such as zeolites, can favor the formation of less sterically hindered products, although their application here would still likely favor the electronically preferred C3 position. researchgate.net

Ortho-lithiation: While typically used for ortho-directing groups, specialized lithiation strategies might offer a route to functionalize the C6 position, though this would be a non-electrophilic substitution pathway.

The regiochemical outcome is a result of the combination of electronic and steric effects from all substituents on the ring.

Table 2: Summary of Substituent Directing Effects

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C1 | Deactivating | Meta (to C3, C5) |

| Hydroxyl (-OH) | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| Hydroxyl (-OH) | C4 | Activating | Ortho, Para (to C3, C5) |

Investigation of Molecular Interactions and Biological Activities Mechanistic & in Vitro Focus

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms and Structure-Activity Relationships

Tyrosinase is a crucial copper-containing enzyme that plays a key role in melanogenesis, the process of melanin (B1238610) pigment synthesis, and is also responsible for the browning of fruits and vegetables. nih.govresearchgate.net Its inhibition is a key target for cosmetic skin-whitening agents and in the food industry. nih.gov The inhibitory potential of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid on tyrosinase can be inferred from the structure-activity relationships (SAR) of its core components: the 2,4-dihydroxybenzoic acid moiety and the adamantyl group.

The 2,4-dihydroxyphenyl group is a common feature in many potent tyrosinase inhibitors. researchgate.net Dihydroxybenzoic acids, as phenolic compounds, can act as competitive inhibitors by mimicking the enzyme's natural substrate, L-tyrosine, and binding to the enzyme's active site. nih.gov The hydroxyl groups on the phenyl ring are critical for this inhibitory activity. Specifically, compounds with 2,4-dihydroxy substitution have demonstrated significant tyrosinase inhibitory effects. mdpi.com The mechanism often involves the chelation of copper ions within the tyrosinase active site, which is essential for its catalytic function. researchgate.net

The bulky, lipophilic adamantyl group at the 5-position of the benzoic acid ring is expected to enhance the binding affinity of the molecule to the enzyme. This substituent can increase lipophilicity, potentially facilitating better interaction with hydrophobic pockets within the enzyme's active site. mdpi.com The combination of the chelating dihydroxy moiety and the space-filling adamantyl group suggests that this compound likely acts as a competitive inhibitor of tyrosinase. nih.gov Molecular docking studies on similar inhibitors have shown that interactions with key amino acid residues, such as His367, Asn364, and Glu345, are essential for the ligand-enzyme interaction. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Structurally Related Compounds

| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 10 mdpi.com | 2,4-dihydroxyl group on a benzylidene-aminothiazolone scaffold | 1.60 | Competitive |

| Kojic Acid (Reference) mdpi.com | 17.15 | Competitive | |

| Cinnamic Acid Derivative 9 nih.gov | 4-hydroxy-3-methoxy | 68.6 | Competitive |

This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships. Data is sourced from the provided references.

Inhibition of Other Key Enzymes and Metabolic Pathways (e.g., 11β-HSD1 in in vitro models)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. nih.govresearchgate.net Overactivity of this enzyme is linked to metabolic syndrome, obesity, and type 2 diabetes, making it a significant therapeutic target. researchgate.netnih.gov The adamantyl group is a well-established and promising structural motif found in numerous potent and selective 11β-HSD1 inhibitors. nih.govmdpi.com

A variety of adamantyl-containing compounds, such as adamantyl heterocyclic ketones and cyclic sulfamide (B24259) derivatives, have demonstrated potent inhibition of human 11β-HSD1 in in vitro cell-based assays, often with IC50 values in the low nanomolar range. nih.govnih.gov The bulky and rigid adamantyl cage structure is thought to fit snugly into a specific hydrophobic pocket of the enzyme, contributing significantly to the binding affinity and inhibitory potency. mdpi.com

Table 2: In Vitro 11β-HSD1 Inhibitory Activity of Adamantyl-Containing Compounds

| Compound Class | Specific Compound Example | Target | IC50 (nM) |

|---|---|---|---|

| Adamantyl Ethanone Derivatives nih.gov | Compound 3 | Human 11β-HSD1 | ~60 |

| Adamantyl Ethanone Derivatives nih.gov | Compound 4 | Human 11β-HSD1 | ~60 |

| Boc-protected cyclic sulfamide nih.gov | Compound 5 | Human 11β-HSD1 | 363 |

This table showcases the inhibitory potential of various adamantyl-containing compounds against 11β-HSD1 to highlight the importance of the adamantyl group.

Cellular Pathway Modulation in In Vitro Systems

Investigation of Nitric Oxide (NO) Production Inhibition in LPS-Activated Macrophages

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) in macrophages, often stimulated by lipopolysaccharide (LPS), is a hallmark of inflammation. mdpi.commdpi.com Therefore, inhibiting NO production in LPS-activated macrophages is a common in vitro model for assessing anti-inflammatory potential. nih.govnih.gov

The anti-inflammatory activity of adamantyl derivatives has been documented. For instance, novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have been synthesized and shown to possess anti-inflammatory properties. nih.gov This suggests that the adamantyl moiety can contribute to anti-inflammatory effects. Furthermore, phenolic compounds, including various flavonoids and benzoic acid derivatives, are known to inhibit NO production in activated macrophages. nih.gov Their mechanism often involves the suppression of iNOS expression. mdpi.com

Given these precedents, this compound is a plausible candidate for inhibiting NO production. The dihydroxybenzoic acid part could contribute to the activity through its antioxidant and signaling pathway modulatory effects, while the adamantyl group may enhance cellular uptake and interaction with protein targets. An in vitro assay using a cell line such as RAW 264.7 murine macrophages stimulated with LPS would be the standard method to determine the IC50 value for NO inhibition. mdpi.comnih.gov

Antioxidant Activity Mechanisms via Radical Scavenging Assays (e.g., DPPH, ABTS) and Electrochemical Studies

Antioxidant activity is a key aspect of many phenolic compounds, stemming from their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The antioxidant potential of this compound can be primarily attributed to its 2,4-dihydroxybenzoic acid structure. The number and position of hydroxyl groups on a benzoic acid ring are crucial determinants of its antioxidant capacity. nih.govnih.gov

Standard in vitro assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In these assays, the antioxidant compound reduces the stable radical, leading to a color change that can be measured spectrophotometrically. nih.gov Dihydroxybenzoic acids with hydroxyl groups at the ortho and para positions (like 2,5-dihydroxybenzoic acid) often show stronger activity than those with meta positioning (like 2,4-dihydroxybenzoic acid). nih.gov However, 2,4-dihydroxy-substituted compounds still exhibit moderate to significant radical scavenging abilities. mdpi.com For example, a compound featuring a 2,4-dihydroxyl group demonstrated a 51% DPPH radical scavenging ability at a concentration of 500 μM. mdpi.com

Electrochemical methods, such as cyclic voltammetry, offer a rapid and effective way to characterize the antioxidant properties of compounds. nih.govresearchgate.net These techniques measure the oxidation potential of a compound, with a lower oxidation potential indicating a greater ability to donate electrons and thus a higher antioxidant capacity. researchgate.net

Table 3: Radical Scavenging Activity of Structurally Related Dihydroxy-Compounds

| Compound | Assay | Scavenging Activity |

|---|---|---|

| Compound with 2,4-dihydroxyl group mdpi.com | DPPH (at 500 µM) | 51% Scavenging |

| Compound with 3,4-dihydroxyl group mdpi.com | DPPH (at 500 µM) | 77% Scavenging |

| 2,4-Dihydroxybenzoic acid (2,4-DHB) nih.gov | DPPH | Low activity (IC50 > 120,000 µM) |

| 2,5-Dihydroxybenzoic acid (2,5-DHB) nih.gov | DPPH | Higher activity (IC50 = 10.32 µM) |

This table compares the antioxidant activity of various dihydroxy-substituted compounds to provide context for the potential activity of this compound.

Influence on Mitochondrial Respiration and Membrane Potential in Cell Lines (e.g., podocytes)

Mitochondria are central to cellular energy metabolism and apoptosis. researchgate.net Podocytes, specialized cells in the kidney, have high energy demands and are particularly sensitive to mitochondrial dysfunction. nih.gov Changes in mitochondrial membrane potential (ΔΨm) are an early indicator of apoptosis. researchgate.net The potential of this compound to influence mitochondrial function can be explored by examining its structural components.

Furthermore, phenolic compounds have been shown to induce changes in mitochondrial membrane permeability and deplete the mitochondrial membrane potential in various cell lines, leading to apoptosis. researchgate.net The effect on ΔΨm can be assessed using fluorescent cationic dyes like JC-1 or tetramethylrhodamine (B1193902) methyl ester (TMRM), which accumulate in mitochondria in a potential-dependent manner. nih.gov A decrease in the fluorescence ratio (for JC-1) or intensity (for TMRM) indicates depolarization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway. researchgate.netnih.gov Therefore, it is conceivable that this compound could modulate mitochondrial respiration and membrane potential, an activity that would be of interest in fields such as oncology and nephrology.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,4-dihydroxybenzoic acid |

| 2,5-dihydroxybenzoic acid |

| Cortisol |

| Cortisone |

| Gallic acid |

| Inducible nitric oxide synthase (iNOS) |

| JC-1 |

| Kojic acid |

| L-tyrosine |

| Lipopolysaccharide (LPS) |

| Nitric oxide (NO) |

| Tetramethylrhodamine methyl ester (TMRM) |

Modulation of Cellular Viability and Proliferation in In Vitro Research Models

Detailed in vitro studies focusing specifically on the modulation of cellular viability and proliferation by this compound are limited in publicly available scientific literature. However, the structural components of the molecule, namely the adamantane (B196018) cage and the 2,4-dihydroxybenzoic acid (β-resorcylic acid) scaffold, are present in various derivatives that have been investigated for their antiproliferative activities.

Derivatives of 2,4-dihydroxybenzoic acid, such as certain N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, have demonstrated antiproliferative effects in vitro against several human cancer cell lines, including bladder (HCV29T), rectal (SW707), lung (A594), and breast (T47D) cancer cells. nih.gov In some cases, the activity of these derivatives was found to be higher than that of the reference drug cisplatin. nih.gov Similarly, numerous other compounds incorporating an adamantane moiety have been synthesized and evaluated as potential antineoplastic agents, showing significant activity against various tumor cell lines. nih.govnih.govnih.govresearchgate.net These findings suggest that this compound is a candidate for investigation into its potential effects on cellular viability and proliferation in cancer research models.

Interactions with Microbial Systems (In Vitro Focus)

While specific minimum inhibitory concentration (MIC) data for this compound against bacterial strains are not extensively documented, the antimicrobial properties of its constituent parts are well-established. The adamantane group is a key pharmacophore in various synthetic compounds that exhibit significant antibacterial properties. mdpi.com For instance, certain adamantane-containing thiazole (B1198619) and thiadiazole derivatives have shown marked activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov

The 2,4-dihydroxybenzoic acid moiety is also known for its antimicrobial effects. It has been shown to inhibit the growth of Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, as well as Gram-negative bacteria such as Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae. mdpi.com The combination of the lipophilic adamantyl group, which can facilitate membrane interaction, and the proven antibacterial scaffold of dihydroxybenzoic acid suggests a strong potential for this compound as an antibacterial agent.

Table 1: Reported In Vitro Antibacterial Activity of the 2,4-Dihydroxybenzoic Acid Moiety

| Bacterial Type | Bacterial Strain | Reported MIC (for 2,4-dihydroxybenzoic acid) | Reference |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus (MRSA) | 0.5 mg/mL | mdpi.com |

| Gram-positive | Enterococcus faecalis | 1.0 mg/mL | mdpi.com |

| Gram-negative | Escherichia coli | 1.0 mg/mL | mdpi.com |

| Gram-negative | Pasteurella multocida | 1.0 mg/mL | mdpi.com |

| Gram-negative | Neisseria gonorrhoeae | 1.0 mg/mL | mdpi.com |

Similar to its antibacterial profile, direct in vitro antifungal data for this compound is scarce. However, research on related compounds provides strong indications of potential activity. Adamantane derivatives have been repeatedly identified as potent antifungal agents, particularly against the opportunistic yeast-like pathogen Candida albicans. nih.govnih.govresearchgate.netnih.gov Furthermore, 2,4-dihydroxybenzoic acid has also been reported to possess antifungal properties, inhibiting the growth of C. albicans at a concentration of 2 mg/mL. mdpi.com The presence of both of these active moieties in a single molecule makes this compound a compelling subject for future antifungal susceptibility testing.

The precise mechanism by which this compound may inhibit microbial growth has not been specifically elucidated. However, based on the known mechanisms of related dihydroxybenzoic acids, a plausible mode of action involves iron chelation. Iron is an essential cofactor for numerous metabolic processes in bacteria, and its sequestration by chelating agents like dihydroxybenzoic acid can lead to the inhibition of bacterial growth. nih.gov This bacteriostatic effect is attributed to a reduction in the bioavailability of free iron in the environment, which is necessary to support microbial proliferation. nih.gov Other potential mechanisms associated with phenolic acids include the inhibition of crucial enzymes, such as DNA gyrase, and disruption of the cell membrane, leading to increased permeability and leakage of intracellular contents. nih.govsemanticscholar.org The bulky, lipophilic adamantane group may further enhance these effects by facilitating interaction with and disruption of the microbial cell membrane.

Supramolecular Interactions and Cocrystal Formation

The 2,4-dihydroxybenzoic acid portion of the title compound is a well-recognized and effective coformer in the field of crystal engineering. acs.org A coformer is a molecule that cocrystallizes with an active pharmaceutical ingredient (API) to form a new crystalline solid with modified physicochemical properties, such as solubility or stability. acs.orgsemanticscholar.org The hydroxyl and carboxylic acid groups on the 2,4-dihydroxybenzoic acid scaffold are adept at forming robust and predictable hydrogen-bonding networks, which are fundamental to the assembly of cocrystals. acs.org

Numerous studies have successfully utilized 2,4-dihydroxybenzoic acid to design and synthesize cocrystals with a variety of APIs. These interactions typically involve hydrogen bonds between the carboxylic acid and hydroxyl groups of the coformer and complementary functional groups on the API.

Examples of APIs Forming Cocrystals with 2,4-Dihydroxybenzoic Acid:

Carbamazepine (B1668303): Forms a 1:1 cocrystal where the primary interaction is a hydrogen bond between the carboxamide dimer of carbamazepine and the carboxylic acid group of 2,4-dihydroxybenzoic acid. acs.org

Ethenzamide: Has been shown to form three distinct polymorphic cocrystals with 2,4-dihydroxybenzoic acid, demonstrating the versatility of the supramolecular interactions. acs.org

Cilostazol: Successfully formed cocrystals with 2,4-dihydroxybenzoic acid using methods like spray drying, resulting in improved dissolution characteristics for the poorly soluble drug. mdpi.com

Praziquantel: A cocrystal with 2,4-dihydroxybenzoic acid has been synthesized and structurally characterized. ru.nl

Isoniazid (B1672263) Derivatives: An isoniazid derivative, N′-(butan-2-ylidene)pyridine-4-carbohydrazide, forms a 1:1 cocrystal with 2,4-dihydroxybenzoic acid where the pyridine (B92270) ring of the API forms a hydrogen bond with the coformer's carboxylic acid group. nih.gov

Voriconazole: This antifungal agent forms two different crystalline polymorphs when cocrystallized with 2,4-dihydroxybenzoic acid. researchgate.net

The consistent ability of the 2,4-dihydroxybenzoic acid moiety to form stable cocrystals with diverse pharmaceutical compounds highlights the potential of this compound to participate in similar supramolecular interactions, potentially serving as either an API or a specialized coformer itself.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Self-Assembly

The supramolecular self-assembly of this compound is a complex process governed by a variety of non-covalent interactions. The interplay between strong hydrogen bonds, contributed by the carboxylic acid and hydroxyl groups, and weaker non-covalent forces, involving the bulky adamantyl moiety, dictates the formation of higher-order structures.

The primary driving force for the self-assembly of benzoic acid derivatives is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two molecules typically form a centrosymmetric dimer through a pair of O—H···O hydrogen bonds. This robust and highly directional interaction is a common motif in the crystal structures of carboxylic acids. researchgate.net In the case of this compound, the presence of two additional hydroxyl groups on the phenyl ring introduces further possibilities for hydrogen bonding, potentially leading to the formation of more extended hydrogen-bonded networks, such as chains or sheets. These hydroxyl groups can act as both hydrogen bond donors and acceptors, contributing to the stability and dimensionality of the resulting supramolecular architecture.

The combination of strong, directional hydrogen bonds from the benzoic acid and hydroxyl functionalities, coupled with the shape-directing and weak interaction-promoting nature of the adamantyl group, results in a hierarchical self-assembly process. Initially, strong hydrogen bonds may lead to the formation of dimers or chains, which then pack into a three-dimensional structure guided by the steric demands and weaker interactions of the adamantyl moieties.

Table of Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Self-Assembly |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | 2.5 - 2.8 | Dimer formation, primary structural motif |

| Hydrogen Bond | Hydroxyl O-H | Hydroxyl O, Carboxyl O | 2.6 - 3.0 | Extension of hydrogen-bonded networks |

| C-H···O Interaction | Adamantyl C-H | Carboxyl/Hydroxyl O | 3.0 - 3.5 | Stabilization of crystal packing |

| C-H···π Interaction | Adamantyl C-H | Phenyl Ring | 3.2 - 3.8 | Directional packing interactions |

| van der Waals Forces | Adamantyl Group | Adamantyl Group | > 3.5 | Overall packing efficiency and stability |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 3.8 | Potential for parallel or offset stacking |

Summary of Intermolecular Interaction Contributions in Related Adamantane Derivatives

| Compound Type | Dominant Interaction | Secondary Interactions | Reference |

| Adamantane-1,3,4-thiadiazole hybrids | N–H···N hydrogen bond | H···H contacts | rsc.orgresearchgate.net |

| Adamantane-linked 1,2,4-triazoles | C-H···O, C-H···N, C-H···S, C-H···π | --- | nih.gov |

| Adamantyl-substituted S-glycosides | Dispersion interactions (Adamantyl C-H with π-system) | --- | nih.gov |

Potential Applications in Chemical Biology and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The structure of 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid makes it a promising starting material for the synthesis of more complex molecules with potential biological activity or unique material properties.

Building Block for Polyhydroxylated Benzamides

The carboxylic acid and hydroxyl groups on the benzene (B151609) ring are amenable to standard organic transformations. Specifically, the carboxylic acid can be readily converted to an amide. The synthesis of a related compound, 5-adamantan-1-yl-2,4-dihydroxy-N-[2-(4-hydroxyphenyl)-ethyl]-benzoic acid amide, has been documented, highlighting the viability of this compound as a precursor for complex benzamides. lookchem.com Such derivatives are of interest in medicinal chemistry, as the adamantane (B196018) group can enhance membrane permeability and the polyhydroxylated phenyl ring can engage in hydrogen bonding with biological targets.

Precursor for Advanced Adamantane-Containing Scaffolds

Adamantane itself is a cornerstone in the construction of advanced molecular scaffolds due to its tetrahedral geometry and rigidity. Functionalized adamantanes serve as cores for creating multivalent ligands, drug delivery systems, and complex architectures for supramolecular chemistry. nih.gov The dihydroxybenzoic acid moiety provides a handle for attaching this adamantane derivative to other molecular entities, thereby enabling the creation of novel, advanced scaffolds with tailored properties.

Integration into Functional Materials

The inherent properties of both the adamantane and the dihydroxybenzoic acid components suggest that this compound could be integrated into various functional materials.

Development of Adhesion Materials with Enhanced Surface Functionalization

The catechol-like dihydroxy-substituted aromatic ring is a key feature of mussel adhesive proteins, known for their strong underwater adhesion. This functionality could be exploited in the development of novel adhesion materials. Furthermore, the adamantane group can participate in host-guest interactions, for example with cyclodextrins, which could be used to create surfaces with tunable and reversible adhesion properties. While direct research on this compound for adhesion is not available, the principles of surface modification using adamantylated molecules are established. rsc.org

Modification of Polymers and Surfaces for Specific Research Applications

The adamantane group is a well-known bulky side group that can be incorporated into polymers to modify their physical properties, such as increasing the glass transition temperature and enhancing thermal stability. sigmaaldrich.com The carboxylic acid and hydroxyl groups of this compound provide reactive sites for grafting onto polymer backbones or for surface modification of various substrates, thereby imparting the unique properties of the adamantane cage to the bulk material.

Use as a Chemical Probe for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The adamantane moiety, due to its lipophilicity, can facilitate the passage of molecules through cell membranes. While there is no specific research detailing the use of this compound as a chemical probe, its structure lends itself to such applications. The dihydroxybenzoic acid part could be functionalized with a fluorophore or other reporter group, while the adamantane part could interact with specific binding pockets in proteins or serve as a handle for supramolecular assembly in a biological context.

Derivatization for Fluorescent or Affinity Probes

The development of fluorescent and affinity probes is crucial for understanding complex biological systems. The scaffold of this compound is well-suited for conversion into such probes, which can be used to visualize, isolate, and identify biomolecular targets.

Fluorescent Probes:

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property allows for the detection and tracking of the probe and its binding partners. The this compound molecule can be chemically modified to attach a fluorophore. The carboxylic acid group is a prime site for such derivatization. Standard coupling reactions, such as carbodiimide-mediated amide bond formation, can be employed to link the benzoic acid to an amine-containing fluorescent dye. nih.gov A variety of fluorophores with different spectral properties can be used, allowing for the tuning of the probe for specific applications, including multicolor imaging. mdpi.com

The adamantyl group in these probes can serve multiple purposes. Its lipophilicity can facilitate the passage of the probe across cell membranes, allowing for the study of intracellular targets. nih.gov Furthermore, the rigid and bulky nature of the adamantane cage can be exploited to probe specific binding pockets in proteins, where its shape and hydrophobicity can lead to selective interactions. nih.gov

Affinity Probes:

Affinity probes are used to selectively bind to and isolate specific target molecules from complex mixtures, such as cell lysates. nih.gov A common strategy involves attaching a "handle" to the molecule of interest, which can then be captured. Biotin (B1667282) is a widely used handle due to its extremely high affinity for the proteins avidin (B1170675) and streptavidin.